3-Chloro-1H-indazole-6-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H4ClN3 |
|---|---|
Molecular Weight |
177.59 g/mol |
IUPAC Name |
3-chloro-2H-indazole-6-carbonitrile |
InChI |
InChI=1S/C8H4ClN3/c9-8-6-2-1-5(4-10)3-7(6)11-12-8/h1-3H,(H,11,12) |
InChI Key |
NUUOFVTXVQHMKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1C#N)Cl |
Origin of Product |
United States |
Structure Activity Relationship Sar Investigations of 3 Chloro 1h Indazole 6 Carbonitrile Derivatives
Positional and Electronic Impact of Chlorine at Position 3 on Biological Interactions
The chlorine atom at the C3 position of the indazole ring plays a crucial role in modulating the biological activity of its derivatives. Its electron-withdrawing nature and steric bulk significantly influence how the molecule interacts with its biological targets.
In many instances, the 3-chloro substituent is a key feature for potent activity. For example, in a series of 3-substituted 1H-indazoles investigated as IDO1 enzyme inhibitors, the presence of a suitable substituent at the C3 position was found to be critical for strong inhibitory activity in vitro. nih.gov While this study did not specifically use a chloro group, it highlights the importance of substitution at this position.
Influence of the Nitrile Group at Position 6 on Molecular Recognition and Target Engagement
The nitrile group (-C≡N) at the C6 position is a versatile functional group that can significantly impact a molecule's biological activity through various non-covalent interactions. researchgate.netnih.gov It is often considered a bioisostere for carbonyl, hydroxyl, and carboxyl groups, as well as halogen atoms. researchgate.netresearchgate.net
The nitrile group can participate in several types of interactions:
Hydrogen Bonding: The nitrogen atom of the nitrile group possesses a lone pair of electrons and can act as a hydrogen bond acceptor. researchgate.net This can lead to crucial interactions with amino acid residues in the binding site of a protein.
Hydrophobic Interactions: The linear geometry of the nitrile group allows it to fit into hydrophobic pockets within a protein's binding site, similar to a halogen atom. researchgate.netresearchgate.net
Dipole-Dipole Interactions: The strong dipole moment of the nitrile group can lead to favorable electrostatic interactions with polar residues in the target protein.
Systematic Substituent Effects at N1 and Other Indazole Ring Positions (C4, C5, C7)
The biological activity of 3-chloro-1H-indazole-6-carbonitrile derivatives can be further fine-tuned by introducing substituents at the N1 position and other available positions on the indazole ring (C4, C5, and C7).
N1-Substituents: Alkylation or arylation at the N1 position is a common strategy to explore the SAR of indazole derivatives. The nature of the substituent at N1 can profoundly impact the compound's potency, selectivity, and pharmacokinetic properties. For example, in a series of indazole arylsulfonamides developed as CCR4 antagonists, N1 meta-substituted benzyl (B1604629) groups with an α-amino-3-[(methylamino)acyl] group were found to be the most potent. acs.org
Substituents at C4, C5, and C7:
C4 Position: In the same study of CCR4 antagonists, methoxy- or hydroxyl-containing groups were the more potent C4 substituents. acs.org
C5 and C7 Positions: Substitution at the C5 and C7 positions was generally not well-tolerated, with the exception of very small groups. acs.org For instance, a C5 fluoro analogue showed increased potency in one assay but had lower whole blood potency. acs.org
C6 Position: While this section focuses on other positions, it is worth noting that in the aforementioned study, C6 analogues were preferred over those substituted at C5 or C7. acs.org
The following table summarizes the impact of substituents at various positions on the indazole ring based on a study of CCR4 antagonists:
| Position | Favorable Substituents | Tolerated Substituents | Unfavorable Substituents |
| N1 | meta-substituted benzyl groups with an α-amino-3-[(methylamino)acyl] group | Strongly basic amino groups (low oral absorption) | |
| C4 | Methoxy, Hydroxyl | ||
| C5 | Small groups (e.g., Fluoro) | Larger groups | |
| C6 | Small groups | Larger groups | |
| C7 | Small groups | Larger groups |
Conformational Analysis and Regiochemistry Influence on Biological Activity Profiles
The three-dimensional conformation and the regiochemistry of substitution are critical determinants of the biological activity of indazole derivatives.
Conformational Analysis: The spatial arrangement of substituents on the indazole ring can dictate how the molecule fits into the binding site of its target protein. For example, in the case of 3-chloro-1-ethyl-6-nitro-1H-indazole, the ethyl group deviates significantly from the plane of the indazole ring. researchgate.net This type of conformational information is crucial for understanding and predicting biological activity.
Regiochemistry: Indazole can exist in two tautomeric forms, 1H- and 2H-indazole, with the 1H-tautomer being generally more stable. nih.gov Alkylation of the indazole nitrogen can occur at either the N1 or N2 position, leading to regioisomers with potentially different biological activities and physicochemical properties. The regiochemical outcome of N-alkylation is influenced by both steric and electronic factors of the substituents on the indazole ring, as well as the reaction conditions. nih.gov For instance, electron-withdrawing groups like nitro at the C7 position can favor the formation of the N2-alkylated product. nih.gov The ability to control the regioselectivity of these reactions is essential for the efficient synthesis of the desired biologically active isomer. nih.gov
Comparative SAR Studies with Isomeric Indazole Carbonitriles
Comparing the biological activities of isomeric compounds, where the only difference is the position of a functional group, can provide valuable insights into the SAR. In the context of this compound, comparing its activity with that of its isomers, such as 3-chloro-1H-indazole-5-carbonitrile or 3-chloro-1H-indazole-7-carbonitrile, would be highly informative.
For example, a study on nitro-substituted indazoles showed that the position of the nitro group significantly affects the chemical shifts in NMR spectra, indicating a change in the electronic environment of the ring. nih.gov Similarly, moving the electron-withdrawing nitrile group from position 6 to other positions would alter the electronic properties and interaction potential of the entire molecule, likely leading to a different biological activity profile.
Mechanistic and Target Oriented Biological Research of 3 Chloro 1h Indazole 6 Carbonitrile Derivatives
Modulation of Specific Enzyme Activities
Derivatives of 3-Chloro-1H-indazole-6-carbonitrile have been the subject of extensive research to understand their effects on various enzymes. This research has revealed their potential as inhibitors of several key enzyme families, including kinases and cyclooxygenases.
Kinase Inhibition Studies (e.g., Tyrosine Threonine Kinase, ULK1, Pim Kinases, FGFR1, ERK)
Indazole derivatives are recognized for their capacity to act as kinase inhibitors. rsc.org The 1H-indazole-3-amine structure, for instance, is known to be an effective hinge-binding fragment that can interact with the hinge region of tyrosine kinases. nih.gov
One area of focus has been the Pim kinases, a family of serine/threonine kinases involved in signaling pathways fundamental to cancer development. nih.gov Researchers have developed potent, pan-Pim inhibitors derived from a 3-(pyrazin-2-yl)-1H-indazole structure. nih.gov The development from an initial hit compound to more potent inhibitors demonstrates the potential of this chemical class. nih.gov
Table 1: Pim Kinase Inhibition by Indazole Derivatives
| Compound | Target | Activity |
|---|---|---|
| 3-(pyrazin-2-yl)-1H-indazole derivative (13o) | pan-Pim Kinase | Potent Inhibitor nih.gov |
| 1H-indazole-3-amine derivative | Tyrosine Kinase | Hinge-binding fragment nih.gov |
Furthermore, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory activities against several human cancer cell lines. nih.gov Compound 6o, in particular, showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM. nih.gov This compound also exhibited good selectivity, with a much higher IC50 of 33.2 µM for the normal HEK-293 cell line. nih.gov
Cyclooxygenase (COX) Inhibition and Anti-Inflammatory Pathways
Cyclooxygenase (COX) is a key enzyme in the inflammatory process, responsible for converting arachidonic acid into prostaglandins (B1171923) and thromboxane. mdpi.com Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes. mdpi.com Research into new COX inhibitors aims to find compounds with improved safety profiles. mdpi.com
While direct studies on this compound derivatives as COX inhibitors are not extensively detailed in the provided results, the broader class of nitrogenous heterocycles, including indazoles, is known for diverse biological activities, including anti-inflammatory effects. nih.gov Studies on other heterocyclic compounds, such as 1,3,4-oxadiazole (B1194373) derivatives, have shown the potential for these types of molecules to inhibit both COX-1 and COX-2 isoenzymes, with some compounds showing better COX-2 inhibition than the reference drug Meloxicam. mdpi.com Molecular docking studies of these related compounds indicate they can bind within the active site of COX, stabilized by various interactions with key amino acid residues. mdpi.com
Investigation of Other Enzyme Targets and Their Inhibition Mechanisms
Beyond kinases and COX, indazole derivatives have been investigated for their effects on other enzymes. A notable example is the study of 3-chloro-6-nitro-1H-indazole derivatives as potential antileishmanial agents. nih.govnih.gov These compounds were synthesized and tested for their ability to inhibit the growth of Leishmania major. nih.gov
Molecular docking studies identified the Leishmania trypanothione (B104310) reductase (TryR) enzyme as a target. nih.govnih.gov The derivatives were shown to bind with high stability within the active site of TryR, forming a network of hydrophobic and hydrophilic interactions. nih.govnih.gov Molecular dynamics simulations confirmed the stability of the enzyme-inhibitor complex. nih.govnih.gov The inhibitory effectiveness was found to be dependent on the specific rings attached to the indazole core, with triazole-containing derivatives proving more efficient than those with oxazoline (B21484) or oxazole (B20620) rings. nih.gov
Table 2: Antileishmanial Activity of 3-chloro-6-nitro-1H-indazole Derivatives
| Compound | Target Organism/Enzyme | Key Finding |
|---|---|---|
| Compound 13 (a triazole derivative) | Leishmania major / Trypanothione Reductase | Promising growth inhibitor; stable binding to TryR. nih.govnih.gov |
| Compounds 4, 5, 7, 10–13 | Leishmania infantum / Trypanothione Reductase | Moderate to strong activity. nih.gov |
Interaction with Receptors and Cellular Signaling Pathways
The biological effects of this compound derivatives are also mediated through their interactions with various receptors and their influence on cellular signaling pathways.
Ligand-Receptor Binding Studies (e.g., G-Protein Coupled Receptors, Estrogen Receptors)
The estrogen receptor α (ERα) is a significant target in the treatment of breast cancer. semanticscholar.org Indole-based structures have been explored for their potential as selective estrogen receptor modulators (SERMs). acs.org For example, a vanillin-based indolin-2-one derivative (compound 6j) was identified as a promising anti-breast cancer agent with selective activity against the MCF-7 breast cancer cell line (IC50 = 17.01 μM) and no effect on the normal MCF-12A breast cell line. acs.org In silico molecular docking and dynamics simulations supported a stable interaction between this compound and the ER-α receptor. acs.org The development of such compounds often involves merging pharmacophores from known SERMs to enhance anti-breast cancer activity while retaining ER-α inhibition. acs.org
Calcium Channel Modulation (e.g., CRAC channel blockers)
The calcium release-activated calcium (CRAC) channel is crucial for T lymphocyte function and is a target for autoimmune diseases. nih.gov Research has led to the discovery of indazole-based compounds that act as selective CRAC channel blockers. nih.gov
Structure-activity relationship (SAR) studies identified compound 4k, 1-(cyclopropylmethyl)-N-(3-fluoropyridin-4-yl)-1H-indazole-3-carboxamide, as a reversible and selective CRAC channel blocker. nih.gov This compound effectively blocked the CRAC current with an IC50 of 4.9 μM and inhibited the nuclear translocation of the nuclear factor of activated T cells (NFAT) without affecting other ion channels like TRPM4 and TRPM7. nih.gov Computational modeling suggests that this compound may directly bind to the Orai proteins that constitute the CRAC channel. nih.gov
Table 3: CRAC Channel Blocking Activity of an Indazole Derivative
| Compound | Target | IC50 | Key Finding |
|---|---|---|---|
| 1-(cyclopropylmethyl)-N-(3-fluoropyridin-4-yl)-1H-indazole-3-carboxamide (4k) | CRAC Channel | 4.9 μM | Selective and reversible blocker of CRAC current. nih.gov |
Cellular Mechanism Elucidation in Research Models
Anti-proliferative and Apoptosis Induction Mechanisms
Derivatives of the indazole nucleus are well-documented for their anti-cancer properties, and compounds related to this compound are no exception. Research into various substituted indazoles has revealed their ability to inhibit the proliferation of cancer cells and induce programmed cell death, or apoptosis.
A series of 3-amino-N-phenyl-1H-indazole-1-carboxamides, which share a core indazole structure, were evaluated for their in vitro antineoplastic activity against a panel of 60 human cancer cell lines. nih.gov The most potent compounds in this series demonstrated the ability to inhibit the growth of numerous cancer cell lines at sub-micromolar concentrations, with a particularly low IC50 value of 0.0153 µM in SR leukemia. nih.gov Mechanistic studies revealed that these compounds induce a cell cycle block at the G0-G1 phase. nih.gov This arrest is associated with an increase in the underphosphorylated, active form of the Retinoblastoma protein (pRb), a key regulator of the cell cycle. nih.gov
While direct studies on this compound derivatives are still emerging, the established anti-proliferative and pro-apoptotic activities of other indazole compounds provide a strong rationale for investigating this specific chemical class for similar mechanisms. The presence of the chloro and carbonitrile groups at positions 3 and 6 respectively can significantly influence the electronic and steric properties of the molecule, potentially leading to novel interactions with biological targets.
Table 1: Anti-proliferative Activity of Selected Indazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Observed Mechanism |
| 3-amino-N-phenyl-1H-indazole-1-carboxamides | SR Leukemia | 0.0153 | G0-G1 cell cycle block, increased underphosphorylated pRb |
| 3-amino-N-phenyl-1H-indazole-1-carboxamides | Various | < 1 | Inhibition of cell growth |
Microtubule Polymerization Inhibition
The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Several indazole derivatives have been investigated as potential microtubule-targeting agents. These compounds often work by binding to the colchicine (B1669291) site on β-tubulin, which prevents the polymerization of tubulin into microtubules. nih.gov This interference with microtubule formation leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.
A review of indazole-based compounds as microtubule-targeting agents highlighted several potent derivatives. nih.gov Although direct evidence for this compound derivatives is not yet available, the general structural features of indazoles make them suitable candidates for targeting the colchicine binding site. The 3,4,5-trimethoxyphenyl substituent, a common feature in many potent microtubule inhibitors, has been successfully incorporated into indazole scaffolds, leading to compounds with low nanomolar IC50 values. nih.gov
The exploration of this compound derivatives as microtubule polymerization inhibitors is a promising area for future research. The specific substitutions on the indazole ring could offer novel interactions within the colchicine binding pocket, potentially leading to the development of new and effective anti-cancer agents.
Antimicrobial and Antiprotozoal Action Mechanisms
The indazole scaffold is also a source of potent antimicrobial and antiprotozoal agents. nih.govnih.gov Research has demonstrated the efficacy of various indazole derivatives against a range of pathogens, including bacteria, fungi, and protozoa. orientjchem.orgorientjchem.orgnih.gov
A notable example is the investigation of 3-chloro-6-nitro-1H-indazole derivatives against different Leishmania species. nih.gov Several of these compounds exhibited strong to moderate activity, particularly against L. infantum. nih.gov Molecular docking studies suggest that these derivatives may exert their antileishmanial effect by inhibiting trypanothione reductase (TryR), a crucial enzyme in the parasite's defense against oxidative stress. nih.gov
In the context of antibacterial research, a study on indazole-quinolone hybrids investigated a 6-cyano derivative for its effect on Pseudomonas aeruginosa. mdpi.com While the hybrid compound itself did not inhibit bacterial growth, the study focused on its potential as an anti-virulence agent by targeting the quorum sensing (QS) system. mdpi.com Interestingly, the 6-cyano derivative did not show a significant effect on the QS pathways in this particular study. mdpi.com
The antimicrobial potential of this compound derivatives warrants further investigation. The diverse mechanisms of action observed for other indazole compounds, from enzyme inhibition in protozoa to potential anti-virulence strategies against bacteria, suggest that this chemical class could yield novel therapeutic agents for infectious diseases.
Table 2: Antimicrobial and Antiprotozoal Activity of Selected Indazole Derivatives
| Compound Class | Pathogen | Activity | Proposed Mechanism |
| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania infantum | Strong to moderate | Inhibition of Trypanothione Reductase (TryR) |
| Indazole-quinolone hybrid (6-cyano derivative) | Pseudomonas aeruginosa | No significant effect on quorum sensing | Anti-virulence |
| N-methyl-3-aryl indazoles | Xanthomonas campestris, Bacillus megaterium | Good to excellent | Not specified |
Exploration of Molecular Interactions in Drug Resistance Research
The rise of drug resistance is a major challenge in the treatment of both cancer and infectious diseases. The development of new therapeutic agents that can overcome existing resistance mechanisms is a critical area of research. Indazole derivatives have shown promise in this regard, particularly in the context of antibiotic resistance.
A significant finding is the discovery of indazole derivatives as a novel class of bacterial DNA gyrase B (GyrB) inhibitors. nih.gov DNA gyrase is a well-established target for antibacterial drugs, and inhibitors of the GyrA subunit, such as fluoroquinolones, are widely used. However, resistance to these drugs is common. By targeting the GyrB subunit, indazole derivatives offer a potential solution to overcome fluoroquinolone resistance. nih.gov Structure-based drug design has led to the development of indazole derivatives with excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant MRSA. nih.gov
While specific research on the role of this compound derivatives in drug resistance is still in its early stages, the success of other indazole compounds as GyrB inhibitors highlights the potential of this chemical class to address the pressing issue of antibiotic resistance. Further studies are needed to explore the molecular interactions of these specific derivatives with resistance-related targets in both bacteria and cancer cells.
Computational and Theoretical Chemistry Approaches in Indazole Research
Molecular Docking Studies for Target Identification and Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this involves docking a small molecule (ligand), such as an indazole derivative, into the binding site of a target protein. The primary goals are to identify potential biological targets and to predict the binding conformation and affinity of the ligand.
In studies on related indazole compounds, molecular docking has been instrumental. For instance, derivatives of 3-chloro-6-nitro-1H-indazole were investigated as potential antileishmanial agents. nih.gov Docking studies predicted that these compounds could bind effectively to the active site of the Leishmania trypanothione (B104310) reductase (TryR) enzyme, a critical target for antileishmanial drugs. nih.govnih.gov The validation of the docking protocol is often achieved by re-docking the native co-crystallized ligand into the protein's active site; a low root-mean-square deviation (RMSD) value (e.g., 1.16 Å) indicates a reliable docking procedure. nih.gov
The analysis of docking results reveals key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. These insights are crucial for understanding the compound's mechanism of action and for guiding the design of more potent and selective inhibitors.
Table 1: Example of Molecular Docking Application in Indazole Research
| Compound Class | Target Protein | Key Findings | Reference |
|---|---|---|---|
| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania trypanothione reductase (TryR) | Prediction of stable binding modes within the enzyme's active site, involving a network of hydrophobic and hydrophilic interactions. | nih.gov |
Molecular Dynamics (MD) Simulations for Ligand-Target Stability and Conformational Analysis
Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-target complex over time. MD simulations model the atomic movements of the system in a simulated biological environment (typically water), providing a more dynamic and realistic view of the binding.
For the 3-chloro-6-nitro-1H-indazole derivative complexed with the TryR enzyme, MD simulations were performed to understand its structural stability. nih.govnih.gov The results showed that the complex remained in a stable equilibrium, with structural deviations of approximately 1–3 Å, indicating a persistent and stable binding interaction. nih.gov Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy from the MD trajectory, offering a quantitative estimate of the binding affinity that often correlates well with experimental results. nih.govnih.gov
MD simulations are vital for confirming the stability of docked poses, analyzing conformational changes in the protein or ligand upon binding, and providing a more accurate estimation of binding free energy.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
While no specific QSAR models for 3-Chloro-1H-indazole-6-carbonitrile were found, the general approach is widely used in medicinal chemistry. For a set of indazole derivatives with known biological activity (e.g., IC₅₀ values), researchers would calculate a variety of molecular descriptors. acs.org These descriptors can include properties like:
Molecular weight
LogP (lipophilicity)
Polar surface area (PSA)
Dipole moment
Energies of molecular orbitals (HOMO, LUMO)
Statistical methods are then used to build a model that correlates a selection of these descriptors with the observed activity. Such a model allows for the virtual screening of a large library of compounds and the prioritization of candidates for synthesis and testing, thereby accelerating the drug design cycle.
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Reaction Mechanisms
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. It provides valuable insights into a compound's properties that are not accessible through classical molecular mechanics methods.
In the context of indazole research, DFT calculations have been used to optimize the geometries of novel derivatives and to study their molecular properties. nih.gov For example, studies on 3-chloro-6-nitro-1H-indazole derivatives utilized the B3LYP method to analyze the molecules' structures and relate them to their biological activity. nih.gov DFT can be used to calculate:
Molecular Electrostatic Potential (MEP): To identify regions of a molecule that are rich or poor in electrons, which is crucial for understanding intermolecular interactions.
Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied and lowest unoccupied molecular orbitals, whose energy gap is an indicator of chemical reactivity and stability.
Reaction Pathways: To model the mechanism of chemical reactions, predicting transition states and activation energies.
These theoretical calculations help rationalize experimental findings and guide the synthesis of new compounds with desired electronic properties.
Table 2: Application of DFT in Indazole Derivative Research
| Method | Basis Set | Application | Key Insights | Reference |
|---|---|---|---|---|
| B3LYP | def2-SVP | Geometry optimization and structure-activity analysis of 3-chloro-6-nitro-1H-indazole derivatives. | Correlated molecular properties with antileishmanial activity. | nih.gov |
In Silico High-Throughput Screening and Virtual Library Design for Novel Derivatives
In silico high-throughput screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach leverages the speed of computational methods to narrow down a vast chemical space to a manageable number of promising candidates for experimental testing.
The process typically begins with a library of millions of compounds, which are filtered based on physicochemical properties (e.g., Lipinski's rule of five) to ensure drug-likeness. alliedacademies.org The remaining compounds are then docked into the active site of a target protein. alliedacademies.org This screening can be performed at different levels of precision, from fast high-throughput virtual screening (HTVS) to more accurate but computationally expensive methods like standard-precision (SP) and extra-precision (XP) docking. alliedacademies.org
This methodology is fundamental to modern drug discovery and is directly applicable to the design of novel derivatives of the this compound scaffold for any number of biological targets. By designing a virtual library of derivatives with various substituents at different positions on the indazole ring, researchers can computationally predict which modifications are most likely to enhance binding affinity and selectivity, thus focusing synthetic efforts on the most promising candidates.
Analytical Methodologies for Structural Elucidation and Purity Assessment in Research
Advanced Spectroscopic Techniques for Characterization
Spectroscopic methods are indispensable for elucidating the molecular structure of compounds such as 3-Chloro-1H-indazole-6-carbonitrile. Techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide complementary information to confirm the compound's identity and purity.
Detailed experimental data for this compound are not widely available in the public domain. However, the expected data from these analyses would be interpreted as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra would be crucial for mapping the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the indazole ring system. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would help in assigning each proton to its specific position. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, including the carbon of the nitrile group.
Infrared (IR) Spectroscopy: The IR spectrum would be used to identify the characteristic functional groups present in the molecule. Key vibrational frequencies would be expected for the N-H stretch of the indazole ring, the C≡N stretch of the nitrile group, the C-Cl stretch, and the aromatic C-H and C=C stretching vibrations of the bicyclic system.
Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of this compound and to gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which serves to confirm the elemental composition and molecular formula of the compound.
A summary of hypothetical spectroscopic data is presented below.
| Technique | Expected Key Features |
| ¹H NMR | Signals corresponding to aromatic protons on the indazole ring. |
| ¹³C NMR | Resonances for aromatic carbons and the nitrile carbon. |
| IR Spectroscopy | Absorption bands for N-H, C≡N, and C-Cl functional groups. |
| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of C₈H₄ClN₃. |
Crystallographic Analysis for Solid-State Structure and Intermolecular Interactions
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would not only confirm the molecular structure of this compound but also provide valuable information about its crystal packing and intermolecular interactions.
Should single crystals of sufficient quality be obtained, X-ray diffraction analysis would yield a detailed structural model. From this model, precise bond lengths, bond angles, and torsion angles could be determined. Furthermore, the analysis would reveal how individual molecules are arranged in the crystal lattice, highlighting any significant intermolecular forces such as hydrogen bonding (e.g., involving the indazole N-H) or π-π stacking interactions between the aromatic rings. This information is critical for understanding the solid-state properties of the compound.
A table summarizing the type of information that would be obtained from a crystallographic analysis is provided below.
| Crystallographic Parameter | Information Provided |
| Crystal System & Space Group | Details on the symmetry of the crystal lattice. |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Bond Lengths & Angles | Precise geometric parameters of the molecule. |
| Intermolecular Interactions | Identification of hydrogen bonds, halogen bonds, and π-stacking. |
Currently, specific crystallographic data for this compound has not been reported in publicly accessible crystallographic databases.
Emerging Applications and Future Research Directions
Role in Advanced Materials Science
While the primary focus of research on indazole derivatives has been in medicinal chemistry, their unique photophysical and electronic properties are now being explored in the realm of advanced materials. The planar, aromatic structure of the indazole ring system is conducive to π-stacking interactions, a key feature in the design of organic electronic materials. researchgate.net
Organic Light-Emitting Diodes (OLEDs): The electronic characteristics of indazole derivatives make them potential candidates for use in OLEDs. The ability to tune their emission spectra through chemical modification could lead to the development of new, efficient, and color-pure emitters. Research in this area is still in its nascent stages, but the foundational properties of the indazole core suggest a promising avenue for exploration.
Polymers and Coatings: The reactivity of the chloro and carbonitrile groups on the 3-Chloro-1H-indazole-6-carbonitrile molecule allows for its incorporation into polymer backbones or as a pendant group. This could lead to the development of polymers with enhanced thermal stability, specific optical properties, or unique surface characteristics for advanced coatings.
Development as Chemical Probes for Biological Systems
The ability of indazole derivatives to interact with biological targets has spurred interest in their development as chemical probes. These tools are invaluable for studying complex biological processes, identifying new drug targets, and validating the mechanism of action of therapeutic agents. The chloro and carbonitrile functionalities of this compound offer handles for the attachment of fluorescent tags or other reporter groups, facilitating their use in biological imaging and assays.
Derivatives of 3-chloro-6-nitro-1H-indazole have been investigated for their potential as antileishmanial agents, with molecular modeling studies suggesting that they bind to the Leishmania trypanothione (B104310) reductase enzyme. nih.govnih.gov This highlights the potential for developing specific probes to study this essential parasite enzyme.
Exploration of Novel Therapeutic Areas Beyond Established Indications
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. researchgate.netnih.gov While much of the research has focused on these areas, the chemical diversity that can be generated from this compound opens the door to exploring new therapeutic applications.
For instance, the structural motifs present in indazole derivatives have been associated with kinase inhibition, a critical target in many diseases. The development of novel derivatives from this compound could lead to the discovery of inhibitors for previously undrugged kinases or those implicated in emerging diseases. Furthermore, the synthesis of novel heterocyclic systems derived from 3-chloro-6-nitro-1H-indazole has shown promise in the development of antileishmanial agents. nih.govresearchgate.net
Addressing Synthetic Challenges and Enhancing Methodological Efficiency for Complex Derivatives
While this compound serves as a valuable starting material, the synthesis of complex derivatives can present significant challenges. The regioselectivity of reactions, the potential for side reactions, and the need for multi-step synthetic routes can limit the efficiency of producing diverse libraries of compounds for screening.
Recent research has focused on developing more efficient synthetic methodologies. For example, an efficient pathway for synthesizing 3-chloro-6-nitro-1H-indazole derivatives has been disclosed using a 1,3-dipolar cycloaddition. nih.gov Overcoming the challenge of separating regioisomers was achieved through a click chemistry approach, leading to good yields of the desired products. nih.govresearchgate.net Further research into novel catalytic systems and reaction conditions will be crucial for streamlining the synthesis of complex indazole derivatives. researchgate.net
Leveraging Chemoinformatics and Artificial Intelligence for Rational Design and Discovery
The integration of chemoinformatics and artificial intelligence (AI) is revolutionizing the field of drug discovery and has significant potential to accelerate the development of new molecules based on the this compound scaffold. nih.govmdpi.com These computational tools can analyze vast amounts of chemical and biological data to identify promising drug candidates, predict their properties, and optimize their structures for enhanced efficacy and safety. nih.govmdpi.com
AI algorithms, including machine learning and deep learning, can be employed to:
Predict Biological Activity: By training models on existing data for indazole derivatives, AI can predict the potential therapeutic targets and activities of novel compounds. mdpi.com
Optimize Molecular Properties: AI can guide the modification of the this compound structure to improve properties like solubility, bioavailability, and toxicity. mdpi.com
Design Novel Scaffolds: Generative AI models can propose entirely new molecular structures with desired characteristics, expanding the chemical space for drug discovery. pharmaceutical-journal.com
Accelerate Drug Repurposing: AI can analyze existing drug databases to identify new therapeutic uses for known indazole-containing compounds. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Chloro-1H-indazole-6-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated indazole precursors and cyanide sources. For example, highlights a similar indazole derivative synthesized via palladium-catalyzed coupling with phenylboronic acid. Key parameters include catalyst choice (e.g., Pd(OAc)₂), ligand optimization (e.g., triphenylphosphine), and temperature control (80–120°C). Purification via column chromatography with gradients of ethyl acetate/hexane is recommended. Reaction yields can be improved by optimizing stoichiometry and inert atmosphere conditions .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR/IR : Use - and -NMR to confirm substitution patterns and cyano-group presence. IR spectroscopy identifies nitrile stretches (~2200 cm) (e.g., uses IR to validate carbonyl and NH groups in similar compounds).
- X-ray Crystallography : For structural elucidation, SHELX software ( ) is widely employed. Crystallize the compound in solvents like DMSO or ethanol, and refine data using SHELXL with anisotropic displacement parameters for heavy atoms.
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Follow guidelines from , which details handling nitriles and halogenated compounds:
- Use PPE (nitrile gloves, lab coat, goggles).
- Work in a fume hood to avoid inhalation of dust/volatiles.
- Store under inert gas (N₂/Ar) at -20°C to prevent degradation.
- In case of spills, neutralize with activated carbon and dispose as hazardous waste.
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound, and what functional should be selected?
- Methodological Answer :
- Functional Selection : Hybrid functionals like B3LYP ( ) or M06-2X are recommended. emphasizes incorporating exact exchange terms (e.g., 20–25% Hartree-Fock exchange) to improve accuracy for thermochemical properties.
- Basis Sets : Use 6-311++G(d,p) for geometry optimization and solvent effects (PCM model for DMSO).
- Analysis : Calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges to predict reactivity and binding sites for drug design.
Q. How can researchers resolve contradictions between experimental and computational data for this compound’s reactivity?
- Methodological Answer :
- Benchmarking : Compare DFT results (e.g., reaction barriers) with experimental kinetics (e.g., Arrhenius plots). suggests validating correlation-energy functionals (e.g., Lee-Yang-Parr) against experimental atomization energies.
- Error Analysis : Quantify systematic errors (e.g., solvent neglect in DFT) using methods like Bayesian error estimation.
- Multi-Method Validation : Cross-check with post-Hartree-Fock methods (e.g., MP2) or molecular dynamics simulations.
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives in medicinal chemistry?
- Methodological Answer :
- Derivatization : Synthesize analogs via substitutions at positions 1, 3, and 6 ( and ). Introduce groups like fluorobenzyl ( ) or methyl ( ) to modulate lipophilicity.
- Biological Assays : Test inhibition of kinases or receptors (e.g., mGluR5 in ) using IC₅₀ measurements. Pair with molecular docking (AutoDock Vina) to correlate activity with binding energies.
- QSAR Modeling : Use Gaussian-based descriptors (e.g., logP, polar surface area) in partial least squares regression to predict bioactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
